Product packaging for Z-Val-OMe(Cat. No.:CAS No. 24210-19-3)

Z-Val-OMe

Cat. No.: B1625133
CAS No.: 24210-19-3
M. Wt: 265.3 g/mol
InChI Key: LKTVCURTNIUHBH-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-Val-OMe, with the CAS number 24210-19-3, is a protected amino acid derivative where the valine residue features a benzyloxycarbonyl (Z or Cbz) group on the amine terminus and a methyl ester (OMe) on the C-terminus . This dual protection makes the compound a crucial building block in both solution-phase and solid-phase peptide synthesis (SPPS), as it masks reactive functional groups to prevent unwanted side reactions during coupling steps . With a molecular formula of C14H19NO4 and a molecular weight of 265.31 g/mol, it is a valuable reagent for the controlled construction of more complex peptide sequences . In research, this compound serves as a key intermediate in the synthesis of dipeptides and larger peptide chains. For instance, it is a precursor in the preparation of compounds like Z-Val-Trp-OMe, demonstrating its role in creating peptides for studying enzyme substrates and protein-protein interactions . The stability offered by its protecting groups allows researchers to explore novel synthetic methodologies, including those mediated by hypervalent iodine reagents, to achieve efficient and stereoselective peptide bond formation . As a white to off-white powder, it should be stored sealed in a dry, room-temperature environment to maintain stability . Safety Note: This product is for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate personal protective equipment. Refer to the Safety Data Sheet for detailed hazard information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO4 B1625133 Z-Val-OMe CAS No. 24210-19-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)12(13(16)18-3)15-14(17)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTVCURTNIUHBH-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450180
Record name Methyl N-[(benzyloxy)carbonyl]-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24210-19-3
Record name Methyl N-[(benzyloxy)carbonyl]-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Z Val Ome and Its Peptide Constructs

Solution-Phase Peptide Synthesis Strategies Involving Z-Val-OMe

Solution-phase peptide synthesis offers flexibility and often allows for easier purification of intermediates. This compound is a common building block in these approaches.

Carbodiimide-Mediated Coupling Methods (e.g., Dicyclohexylcarbodiimide (B1669883) with 1-Hydroxybenzotriazole)

Carbodiimide reagents, such as dicyclohexylcarbodiimide (DCC), are fundamental in solution-phase peptide synthesis for forming amide bonds. DCC facilitates the coupling by activating the carboxyl group of an N-protected amino acid or peptide, forming an O-acylurea intermediate nih.gov. This activated intermediate is highly reactive towards the amine component, leading to peptide bond formation. However, a significant challenge with carbodiimide-mediated couplings, especially with amino acids prone to racemization like valine, is the potential for epimerization of the C-terminal amino acid via oxazolone (B7731731) formation nih.gov.

To mitigate this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed. HOBt reacts with the O-acylurea intermediate to form a less reactive but still efficient HOBt ester, which is more resistant to oxazolone formation and subsequent racemization nih.gov. The use of HOBt as an additive to DCC has been shown to significantly reduce racemization, for instance, from 35% to 1.5% in the coupling of Z-Gly-Phe-OH with H-Val-OMe nih.gov. This strategy is critical for maintaining the stereochemical purity of this compound when incorporated into peptide sequences.

Azide (B81097) Method in Peptide Segment Condensation

The azide method is a classical and highly regarded strategy for peptide segment condensation, particularly valued for its minimal danger of racemization wikipedia.orgarchbreastcancer.com. This method typically involves converting a C-terminal carboxyl group of an N-protected peptide fragment into an acyl azide, which then reacts with the N-terminal amine of another peptide fragment.

For this compound and its derivatives, the azide method proves advantageous due to valine's propensity for racemization under certain coupling conditions. Studies have demonstrated the successful use of Z(OMe)-protected valine-containing peptide fragments, such as Z(OMe)-Val-Ala-NHNH2, in successive azide condensations for the synthesis of complex peptide chains, including segments of bovine pancreatic RNase nih.gov. The method's ability to proceed with little to no epimerization, even in reactions involving sterically hindered valine residues, makes it a reliable choice for synthesizing optically pure peptide constructs archbreastcancer.com.

Evaluation of Various Peptide Coupling Reagents and Their Efficiency (e.g., EEDQ, CMPI-AC9M, TDBTU, HOTT, TOTT, HODT, TODT)

The efficiency and racemization control of peptide coupling reactions are highly dependent on the choice of coupling reagent. Various reagents have been developed and evaluated for their performance, especially when incorporating challenging amino acids like valine.

EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) : EEDQ is known for enabling the coupling of acylamino acids with amino acid esters in high yield and often without significant racemization publicationslist.org. In the context of valine-containing peptides, EEDQ has been used, though couplings with more bulky amino acids like valine and isoleucine can sometimes result in lower yields d-nb.info. For example, the synthesis of Z-Val-Dph-Val-OMe using the EEDQ method yielded only 6% d-nb.info.

TDBTU (O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium Tetrafluoroborate) : TDBTU is a uronium-based coupling reagent recognized for its effectiveness in peptide synthesis and its ability to suppress racemization during fragment condensation mdpi.com.

HOTT (Tetramethyl-S-(1-oxido-2-pyridyl)thiouronium Hexafluorophosphate) and TOTT (N,N,N',N'-Tetramethyl-S-(1-oxido-2-pyridyl)thiouronium Tetrafluoroborate) : These thiouronium reagents have been applied in the solution synthesis of Cbz-MeVal-Val-OMe, yielding similar results in the range of 75–82%.

HODT and TODT : These reagents, related to HOTT and TOTT, have shown higher efficiency in terms of both yield and racemization inhibition in solid-phase synthesis compared to HOTT and TOTT.

OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) : OxymaPure has emerged as a highly effective additive and coupling reagent, demonstrating superior performance in minimizing epimerization, particularly with epimerization-prone amino acids and sterically hindered residues like valine. In the preparation of the dipeptide Z-L-Phg-Val-OMe, OxymaPure allowed for high yields (81-84%) with negligible DL-epimer formation, surpassing the performance of other reagents like HOAt in similar contexts. The efficiency of OxymaPure in racemization suppression has been highlighted in the synthesis of Z-Phe-Val-OMe.

The following table summarizes some comparative data for coupling reagents in the synthesis of valine-containing peptides:

Coupling ReagentPeptide Synthesized (Example)Yield (%)Racemization (%)Notes
DCC/HOBtZ-Gly-Phe-Val-OMeN/A1.5 (from 35)HOBt suppresses racemization nih.gov
EEDQZ-Val-Dph-Val-OMe6N/ALower yield with bulky amino acids d-nb.info
HOTTCbz-MeVal-Val-OMe75-82N/ASolution synthesis
TOTTCbz-MeVal-Val-OMe75-82N/ASolution synthesis
HODTCbz-MeVal-Val-OMeN/AHigher efficiency in SPPS
TODTCbz-MeVal-Val-OMeN/AHigher efficiency in SPPS
OxymaPureZ-L-Phg-Val-OMe81-84NegligibleExcellent racemization control with hindered valine
BEMTZ-Gly-Phe-Val-OMe462.7
PyClUZ-Gly-Phe-Val-OMe1225

Stereochemical Considerations and Racemization Control in this compound Coupling Reactions

Maintaining stereochemical purity is paramount in peptide synthesis, as racemization can lead to inactive or even harmful peptide products. Valine, due to its branched side chain, is susceptible to epimerization at the C-terminal α-carbon during activation for peptide bond formation. The primary mechanism for racemization involves the formation of a cyclic 5(4H)-oxazolone intermediate from the activated N-protected amino acid or peptide nih.gov. This oxazolone can rapidly racemize, leading to the incorporation of the D-isomer into the growing peptide chain.

Strategies for racemization control when coupling this compound or valine-containing peptides include:

Additives : As discussed, HOBt is a well-established additive that suppresses oxazolone formation by diverting the reaction pathway to a less reactive but stereochemically stable active ester nih.gov. OxymaPure has shown even greater capacity to prevent epimerization than HOBt and other additives in certain solution-phase syntheses.

Choice of Coupling Reagent : Some coupling reagents inherently offer better racemization control. For instance, the azide method is known for its minimal racemization wikipedia.orgarchbreastcancer.com. Reagents like TCFH-NMI have shown minor epimerization when tested in the formation of tripeptides like Z-Gly-Phe-Val-OMe, even under neutral conditions.

Reaction Conditions : Factors such as solvent, temperature, and the presence and strength of bases can influence the extent of racemization. For example, excess triethylamine (B128534) can strongly promote racemization in azide couplings, while certain other bases may not wikipedia.org.

The synthesis of dipeptides and tripeptides containing valine, such as Z-Phe-Val-OMe, Z-Gly-Phe-Val-OMe, and Z-L-Phg-Val-OMe, are frequently used as model systems to evaluate the racemization-suppressing capabilities of various coupling reagents and methodologies. Research findings consistently emphasize the importance of selecting appropriate coupling reagents and conditions to ensure the stereochemical integrity of valine residues.

Integration of this compound in Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, has revolutionized peptide synthesis by enabling the efficient and automated production of peptides. This compound and other Z-protected valine derivatives are integral to certain SPPS protocols.

Adaptations for Z-Protected Valine Derivatives in SPPS

While Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is predominant in modern SPPS due to its mild deprotection conditions, Z-protected amino acids, including this compound, are utilized, particularly in Boc (tert-butyloxycarbonyl) chemistry or in hybrid approaches.

Key adaptations for Z-protected valine derivatives in SPPS protocols include:

Protecting Group Stability and Removal : The Z-group is typically removed by acidolysis, often using strong acids like HBr in acetic acid or trifluoroacetic acid (TFA). However, side reactions such as N-benzylation can occur when Z groups are removed from certain Z derivatives using TFA or TFMSA-TFA, which can be problematic. This issue can be circumvented by employing more acid-stable Z protecting groups for specific amino acids like lysine (B10760008).

Resin Selection : Z-protected valine can be coupled to various polymeric resins. For instance, Boc-Val-HYCRAM™ polymeric resin and Fmoc-Val-SASRIN™ polymeric resin have been used in SPPS for synthesizing valine-containing peptides.

Overcoming Aggregation : Valine, being a hydrophobic amino acid, can contribute to peptide aggregation on the solid support, leading to reduced reaction rates and incomplete couplings. To address this, several strategies are employed:

Solvent Modifications : Using chaotropic salts (e.g., 0.8 M NaClO4 or LiCl, or 4 M KSCN in DMF) or solvent mixtures (e.g., DCM/DMF/NMP with 1% Triton X100 and 2 M ethylenecarbonate) can improve resin swelling and peptide solvation, thereby reducing aggregation.

Alternative Coupling Reagents : While DCC and DIC are commonly used, the choice of coupling reagent can impact efficiency with hindered residues. HODT and TODT have shown higher efficiency in solid-phase synthesis compared to HOTT and TOTT, particularly in terms of yield and racemization inhibition.

Incorporation of Secondary Amino Acid Surrogates : For highly difficult sequences containing stretches of hydrophobic amino acids like valine, incorporating Dmb- (2,4-dimethoxybenzyl) or Hmb- (2-hydroxy-4-methoxybenzyl) protected derivatives or pseudoproline dipeptides can disrupt secondary structures and prevent aggregation.

Wash-Free SPPS : Recent advancements include wash-free SPPS processes that eliminate solvent-intensive washing steps, which can be particularly beneficial for challenging sequences by optimizing reaction conditions and minimizing waste.

The integration of this compound in SPPS requires careful consideration of protecting group chemistry, resin compatibility, and strategies to overcome sequence-dependent challenges like aggregation, all aimed at achieving high-purity peptide constructs.

Chemoenzymatic Synthesis Approaches Utilizing this compound

Chemoenzymatic synthesis offers a powerful alternative to traditional chemical methods for peptide bond formation, often providing high stereo- and regioselectivity, reduced side reactions, and milder reaction conditions. This compound, or its related acid Z-Val-OH, plays a significant role in these enzymatic strategies.

Thermolysin-Catalyzed Peptide Bond Synthesis with Z-Val-OH as an Acyl Donor

Thermolysin, a thermostable metalloprotease, is frequently utilized in peptide synthesis due to its ability to catalyze peptide bond formation under thermodynamic control, especially in biphasic systems or on solid supports. In this approach, Z-Val-OH (N-Benzyloxycarbonyl-L-valine) can serve as an effective acyl donor. Studies have demonstrated that thermolysin can catalyze the synthesis of peptides using various N-protected amino acids, including Z-protected ones, as carboxyl components wikipedia.orgnih.gov. For instance, Z-protected dipeptides have been successfully employed as acyl donors in thermolysin-catalyzed coupling reactions wikipedia.org. The equilibrium of these reactions can be shifted towards synthesis by employing strategies such as using solid supports or controlling solvent conditions nih.govnih.gov. This enzymatic method minimizes racemization, a common challenge in chemical peptide synthesis, by leveraging the enzyme's stereospecificity nih.gov.

Derivatization Strategies of this compound for Specific Research Applications

The versatility of this compound extends to its derivatization into various compounds tailored for specific research applications, ranging from enzyme inhibitors to building blocks for unnatural amino acids.

Synthesis of Peptidyl Fluoromethyl Ketones (e.g., Z-Val-Ala-Asp(OMe)-FMK)

Peptidyl fluoromethyl ketones (FMKs) are a class of potent, irreversible inhibitors of proteases, particularly caspases, and are widely used in chemical biology and medicinal chemistry as probes and potential therapeutic agents nih.govmdpi.com. Z-Val-Ala-Asp(OMe)-FMK (Z-VAD(OMe)-FMK or Z-VAD-FMK) is a well-known example, widely recognized as a pan-caspase inhibitor mdpi.comrsc.orgpeptide.co.jp.

The synthesis of peptidyl fluoromethyl ketones like Z-Val-Ala-Asp(OMe)-FMK often employs solid-phase peptide synthesis (SPPS) protocols. A common strategy involves the initial coupling of an aspartate fluoromethyl ketone derivative to a resin-bound linker. Subsequently, amino acids are sequentially coupled. For instance, Z-VAD(OMe)-FMK has been synthesized manually by first coupling Fmoc-Ala-OH to a prepared resin, followed by the addition of Z-Val-OH using standard Fmoc solid-phase procedures. The Fmoc protecting group is typically removed with piperidine (B6355638) in dimethylformamide (DMF) before each coupling step, and coupling reagents like HATU are utilized rsc.orgrsc.org. Other related peptidyl FMKs, such as Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-CH2F (Z-DEVD-fmk), which is a caspase-3 inhibitor, are also synthesized through similar methodologies mdpi.combocsci.com. These compounds are crucial for studying apoptotic processes and for developing targeted therapies mdpi.comnih.gov.

Radical Acylation Reactions of Valine Derivatives

Radical acylation reactions represent a powerful tool for C-C bond formation under mild conditions, often leveraging visible-light photoredox catalysis nih.govchemrxiv.orgsioc-journal.cn. While direct examples of radical acylation specifically involving this compound are less common in the literature, the broader field of radical acylation of amino acid derivatives has been explored.

This methodology typically involves the generation of acyl radicals from various sources, such as carboxylic acids or aldehydes, which then undergo addition reactions nih.govchemrxiv.orglibretexts.org. For example, a light-mediated, deoxygenative protocol has been developed for the synthesis of γ-oxo-α-amino acid derivatives via radical acylation with readily available carboxylic acids, allowing for the introduction of diverse functional groups chemrxiv.org. Furthermore, radical acylation has been demonstrated on L-lysine derivatives, including Z-Lys-OMe, where peroxynitrite-treated α-dicarbonyls like diacetyl and methylglyoxal (B44143) led to acetylation and formylation of the lysine residues researchgate.net. These findings suggest the potential for applying similar radical acylation strategies to valine derivatives, including this compound, to introduce complex acyl moieties for various synthetic and biological applications.

Synthesis of Zwitterionic Derivatives for Pharmacological Studies

Zwitterionic compounds, possessing both positive and negative charges within the same molecule, are of significant interest in pharmacological studies due to their unique physicochemical properties, including improved solubility and reduced lipophilicity, which can impact drug permeability and distribution wikipedia.orgacs.org. Amino acids themselves exist as zwitterions at physiological pH wikipedia.org.

The synthesis of zwitterionic derivatives often involves the strategic coupling of anionic and cationic functional groups. A common synthetic pathway is the alkylation of amines mdpi.com. While this compound itself is a protected amino acid ester, its deprotection can lead to zwitterionic valine. Furthermore, Z-protected dipeptides like Z-Val-Gly-OH are examples of such structures sioc-journal.cn. The broader field of zwitterionic polymer synthesis for applications like drug stabilization also highlights the importance of these structures in pharmacology nih.gov. The design of nonclassical zwitterions is an active area of research aimed at manipulating pharmacological properties like lipophilicity without compromising permeability acs.org. Although specific examples of new zwitterionic derivatives synthesized from this compound for pharmacological studies are not extensively detailed, the general principles of zwitterion synthesis and their relevance in drug design indicate a promising area for future derivatization of this compound.

Incorporation into Non-Proteinogenic Amino Acid Synthesis Routes

Non-proteinogenic (or unnatural) amino acids are amino acids that are not genetically encoded for protein synthesis but are valuable building blocks for designing peptides with enhanced properties, such as improved stability, potency, or specific biological activities wikipedia.orgnih.govsigmaaldrich.com. This compound, as a protected proteinogenic amino acid, can serve as a precursor or be incorporated into the synthesis of peptides containing non-proteinogenic amino acids.

For instance, Z-protected amino acids have been utilized in the synthesis of peptides incorporating non-proteinogenic amino acids. An example is the synthesis of Z-Val-Acc-OEt, where Acc (1-aminocyclopropanecarboxylic acid) is a non-proteinogenic amino acid, achieved through an azide-based coupling approach oup.com. Furthermore, azlactones derived from proteinogenic amino acids, including valine, have been successfully employed in the synthesis of disulfide-linked unnatural amino acids and peptides. This demonstrates the utility of valine derivatives as versatile starting materials for constructing novel amino acid structures rsc.org. The ability to introduce this compound into synthetic routes for non-proteinogenic amino acids or peptides containing them allows for the creation of diverse molecular architectures with tailored functionalities for various research and therapeutic applications.

Advanced Spectroscopic and Chromatographic Characterization in Z Val Ome Research

Advanced Spectroscopic Analysis Techniques for Z-Val-OMe and its Derivatives

Spectroscopic methods offer detailed information about the molecular structure, functional groups, and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural elucidation of organic compounds, including this compound. Both proton (¹H) NMR and carbon-13 (¹³C) NMR provide distinct fingerprints that confirm the presence and connectivity of atoms within the molecule.

¹H NMR Spectroscopy : This technique provides information about the chemical environment of hydrogen atoms. For this compound, characteristic signals are expected for the aromatic protons of the benzyloxycarbonyl (Z) group, typically appearing in the 7.2-7.4 ppm range rsc.org. The methyl ester protons (-OCH₃) would typically resonate as a singlet around 3.7-3.8 ppm rsc.org. The valine side chain's isopropyl methyl protons (-CH(CH₃)₂) would appear as doublets due to coupling with the adjacent methine proton, while the methine proton itself would show complex splitting. The α-proton of valine and the methylene (B1212753) protons of the benzyloxycarbonyl group (-OCH₂Ph) would also yield distinct signals, with their chemical shifts and coupling patterns providing insight into their local electronic environment and stereochemistry rsc.org. The amide N-H proton, typically a broad signal, can provide information on hydrogen bonding and conformational aspects, especially in temperature-dependent studies or solvent accessibility experiments nih.gov.

¹³C NMR Spectroscopy : This technique complements ¹H NMR by revealing the carbon backbone of the molecule. For this compound, distinct signals would be observed for the carbonyl carbons (ester and carbamate), the aromatic carbons of the Z group, the α-carbon and isopropyl carbons of valine, and the methyl carbon of the methyl ester rsc.org. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, aiding in the differentiation of various carbon types. For instance, a study involving a Z-protected threonine-valine methyl ester derivative reported ¹³C NMR signals for carbonyls around 170 ppm and 156 ppm, and various aliphatic and aromatic carbons rsc.org.

Conformational analysis can be further enhanced using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), which identify protons that are spatially close, regardless of bond connectivity rsc.org. This is particularly useful for understanding the three-dimensional arrangement of this compound, especially when it is incorporated into larger peptide chains, as these techniques can reveal preferred backbone and side-chain orientations nih.gov.

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide structural information through fragmentation patterns thermofisher.com. For this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is a commonly employed soft ionization technique, suitable for polar and thermally labile molecules like protected amino acids and peptides rsc.orgcam.ac.uk.

In ESI-MS, this compound typically yields a protonated molecular ion, [M+H]⁺, or adducts such as [M+Na]⁺, allowing for precise determination of its molecular weight rsc.org. High-resolution mass spectrometry (HR-MS), often coupled with ESI-TOF (Time-of-Flight) analyzers, provides highly accurate mass measurements, enabling the confirmation of the molecular formula rsc.org. For example, in studies of Z-protected peptide derivatives, HR-MS (ESI-TOF) has been used to calculate and confirm the exact mass of protonated molecular ions rsc.org.

Tandem mass spectrometry (MS/MS) can be used for fragmentation analysis, where the molecular ion is selectively fragmented, and the resulting daughter ions are analyzed thermofisher.com. This provides valuable sequence information for peptides and confirms the presence and position of protecting groups and ester moieties in this compound. Characteristic fragmentation patterns might include the loss of the methyl ester group (-OCH₃) or fragments related to the benzyloxycarbonyl group, aiding in definitive structural confirmation nih.govmtoz-biolabs.com.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths acs.orgscirp.org. Different functional groups vibrate at characteristic frequencies, creating a unique "fingerprint" spectrum for each compound leibniz-fli.deresearchgate.net.

For this compound, key absorption bands would be observed, corresponding to its distinct functional groups:

N-H stretch : A medium to strong absorption band typically appears around 3300-3500 cm⁻¹ due to the amide N-H stretch leibniz-fli.de.

C=O stretches : Multiple carbonyl stretching vibrations are expected. The ester carbonyl (C=O) typically appears around 1735-1750 cm⁻¹, while the carbamate (B1207046) carbonyl (C=O) from the Z group might be observed around 1690-1710 cm⁻¹ mrcolechemistry.co.uk.

C-H stretches : Aliphatic C-H stretches (from valine's isopropyl group and the methyl ester) would appear below 3000 cm⁻¹, while aromatic C-H stretches (from the Z group's phenyl ring) would be observed above 3000 cm⁻¹ leibniz-fli.de.

C-O stretches : Bands related to the C-O stretch of the ester and carbamate groups would also be present in the fingerprint region (below 1500 cm⁻¹) leibniz-fli.de.

FTIR spectroscopy is particularly useful for quick verification of the presence of the protecting groups and the esterification, as well as for monitoring the formation or removal of these groups during synthetic transformations acs.org.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, typically used to study electronic transitions within a molecule mt.commasterorganicchemistry.com. For this compound, the benzyloxycarbonyl (Z) protecting group contains an aromatic phenyl ring, which acts as a chromophore and absorbs strongly in the UV region davuniversity.org.

The Z group typically exhibits a characteristic absorption maximum (λmax) around 254-258 nm due to π→π* electronic transitions within the aromatic system davuniversity.org. While this compound itself is a relatively small molecule, UV-Vis spectroscopy becomes particularly relevant for conformational studies when this compound is incorporated into larger peptide sequences. Changes in the peptide's conformation can sometimes lead to subtle shifts in the λmax or changes in the molar absorptivity (ε) of the Z chromophore, especially if the aromatic ring's environment is altered due to intramolecular interactions or solvent effects bspublications.net. Although direct conformational studies of this compound using UV-Vis are limited, its application in monitoring the integrity of the Z group and as a reporter for electronic environment changes in Z-protected peptides is well-established bspublications.net.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for separating, identifying, and quantifying components in a mixture nih.gov. It is crucial for the synthesis and characterization of this compound due to its ability to resolve closely related compounds, such as starting materials, intermediates, by-products, and the desired product.

Reaction Monitoring : HPLC is routinely employed to monitor the progress of reactions involving this compound. By taking aliquots at different time points and analyzing them by HPLC, chemists can track the consumption of starting materials (e.g., L-valine methyl ester or Z-Cl/Z-OSu) and the formation of this compound rsc.orgnih.gov. This allows for optimization of reaction conditions, ensuring maximum yield and minimizing side reactions.

Purification : For purification, preparative HPLC can be used to isolate this compound from complex reaction mixtures, achieving high levels of purity. Reverse-phase HPLC, which separates compounds based on their hydrophobicity, is commonly used for protected amino acids and peptides nih.gov. The Z group's aromaticity provides a strong UV chromophore, allowing for detection typically at wavelengths around 214 nm or 254 nm, which is ideal for monitoring the elution of this compound nih.govzedira.com.

Purity Assessment : HPLC is a primary method for assessing the purity of synthesized this compound. The integration of peak areas in the chromatogram allows for quantification of the main product and any impurities present. High purity levels (e.g., >95% by HPLC) are often reported for such compounds, indicating effective separation and purification zedira.comapeptides.comapeptides.com. The retention time of this compound is a characteristic parameter under specific chromatographic conditions, and deviations can indicate impurities or degradation.

The choice of stationary phase (e.g., C18 for reverse-phase) and mobile phase (e.g., acetonitrile/water gradients with acidic modifiers like trifluoroacetic acid) is optimized to achieve efficient separation based on the compound's polarity and interactions with the column nih.gov.

Computational Chemistry and Molecular Modeling Studies of Z Val Ome

Conformational Analysis and Molecular Dynamics Simulations of Z-Val-OMe-Containing Peptides

Molecular dynamics (MD) simulations offer a powerful method to study the dynamic behavior of molecules over time, providing a detailed picture of conformational landscapes that is not available from static experimental structures. researchgate.net In the context of this compound-containing peptides, MD simulations can elucidate how the protected N- and C-termini, along with the bulky valine side chain, govern the peptide's folding and stability in solution. nih.govnih.gov

MD simulations on various peptides, often run for microseconds, allow researchers to observe folding events and characterize the stability of secondary structures like helices and sheets. acs.orgacs.org By analyzing the trajectories from these simulations, it is possible to generate free-energy profiles that map the most stable and frequently accessed conformations of a this compound-containing peptide. nih.gov

Table 1: Key Research Findings from Conformational and MD Studies

Study FocusComputational MethodKey FindingsReference
Diastereomeric TetrapeptidesX-ray Crystallography, Structural AnalysisThe chirality of the Z-Val residue significantly alters the peptide's 3D structure and overall hydrophobicity. nih.gov
Peptide FoldingAccelerated Molecular Dynamics (aMD)The choice of force field and solvent model impacts the predicted folding behavior and stability of helical peptides. acs.org
Cyclic Peptide StructuresReplica Exchange Molecular Dynamics (REMD)MD simulations can effectively sample the conformational space of constrained peptides to identify stable, native-like structures in solution. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, based on the principles of quantum mechanics, provide fundamental insights into the electronic structure of molecules. northwestern.edulsu.edu These methods can determine properties such as molecular orbital energies, electron density distribution, and electrostatic potential, which are crucial for understanding a molecule's reactivity and intermolecular interactions. northwestern.eduacs.org

For this compound, ab initio and Density Functional Theory (DFT) methods are commonly employed to calculate these electronic properties. mdpi.comnih.gov DFT, in particular, offers a good balance between computational cost and accuracy for molecules of this size. nih.gov

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from quantum calculations. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, MEP maps would highlight the electronegative oxygen atoms of the carbonyl and ester groups as sites for potential electrophilic attack or hydrogen bonding. mdpi.com

Table 2: Properties of this compound Derivable from Quantum Chemical Calculations

PropertySignificanceTypical Computational Method
Molecular Geometry Provides optimized bond lengths and angles for the most stable conformation.DFT (e.g., B3LYP)
HOMO-LUMO Energies Determines the energy gap, which correlates with chemical reactivity and electronic stability.DFT, Ab Initio (e.g., HF, MP2)
Electron Density Shows the distribution of electrons within the molecule, indicating covalent and polar bonds.DFT, Ab Initio
Molecular Electrostatic Potential (MEP) Identifies nucleophilic and electrophilic sites, predicting non-covalent interaction patterns.DFT

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is fundamental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target. researchgate.net

In studies involving this compound-containing peptides, docking is used to understand the specific interactions that drive molecular recognition. The analysis focuses on how different parts of the ligand interact with the receptor's binding site. For this compound, the key interacting components are:

The Valine Side Chain: The bulky, hydrophobic isopropyl group often fits into hydrophobic pockets within the receptor, contributing to binding affinity through van der Waals interactions.

The Peptide Backbone: The N-H and C=O groups can form crucial hydrogen bonds with residues in the receptor active site.

The Z-Group (Benzyloxycarbonyl): The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

The results of docking simulations are typically evaluated using a scoring function, which estimates the binding free energy. mdpi.com Lower scores generally indicate a more favorable binding interaction. These predicted binding poses provide a structural basis for understanding the ligand's biological activity and for designing new molecules with improved potency. nih.gov

Application in Computer-Aided Drug Design (CADD) and Drug Discovery Processes

The insights gained from conformational analysis, quantum chemistry, and molecular docking of this compound and its derivatives are directly applicable to Computer-Aided Drug Design (CADD). CADD utilizes computational methods to accelerate the discovery and optimization of new drugs. acs.org

A major goal of CADD is to predict the biological activity and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of compounds before they are synthesized. drugdesign.org

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. nih.gov These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. Molecular descriptors derived from computational studies, such as electronic properties (from quantum chemistry) or steric and hydrophobic features, are used to build these predictive models. nih.gov Machine learning and deep learning methods are increasingly being used to develop highly accurate predictive models from large datasets. nih.govyoutube.com

The prediction of ADME properties is also critical for designing effective drugs. Computational tools can estimate properties like solubility, membrane permeability, and metabolic stability. researchgate.netdrugdesign.org For instance, the lipophilicity of this compound, influenced by the Z-group and the valine side chain, would be a key parameter in predicting its absorption and distribution characteristics. nih.gov

Structure-based drug design relies on the three-dimensional structure of the biological target. When the structure of a receptor is known, this compound can be used as a scaffold or building block to design ligands that fit precisely into the binding site.

Using the insights from molecular docking, medicinal chemists can rationally modify the this compound structure to enhance its interactions with the target. For example:

If docking reveals an empty hydrophobic pocket near the valine side chain, the isopropyl group could be replaced with a larger hydrophobic group to improve binding.

If a potential hydrogen bond donor/acceptor on the receptor is not being utilized, modifications could be made to the Z-group or the peptide backbone to introduce a complementary interacting group.

The conformational constraints imposed by the valine residue can be exploited to lock the molecule into a bioactive conformation, reducing the entropic penalty of binding and increasing affinity.

This iterative process of computational design, synthesis, and biological testing is a hallmark of modern drug discovery, allowing for the efficient optimization of lead compounds into potent and selective drug candidates. researchgate.net

Role of Z Val Ome in Enzyme Studies and Inhibition Mechanisms

Z-Val-OMe as a Research Tool in Enzyme Inhibition Studies

While this compound is not as extensively cited as a standalone enzyme inhibitor research tool as its more complex derivatives, its structural elements are integral to the design of potent inhibitors. The most prominent example is Z-Val-Ala-Asp(OMe)-FMK (Z-VAD(OMe)-FMK), a synthetic peptide widely utilized as a potent, irreversible pan-caspase inhibitor fishersci.cachemsrc.comlabsolu.ca. This compound incorporates the Z-Val and OMe features. The Z-group (benzyloxycarbonyl) at the N-terminus, along with O-methyl side chains, is known to enhance cellular permeability, a critical property for cell-based studies of enzyme inhibition nih.govcephamls.com. Z-VAD(OMe)-FMK's mechanism involves mimicking natural caspase substrates, allowing it to competitively inhibit these enzymes by covalently modifying the active site cysteine residue, thereby preventing downstream signaling events that lead to apoptosis fishersci.cachemsrc.com.

Mechanistic Investigations of Caspase Inhibition by Z-Val-Ala-Asp(OMe)-FMK and Related Peptides

Z-VAD(OMe)-FMK has demonstrated inhibitory activity across a broad spectrum of caspases, including caspases 1, 3, 4, and 7 nih.gov. Detailed studies have shown varying half-times of inhibition for different caspase family members, such as caspases -1, -3, -4, -5, -7, -8, and -9 fishersci.cachemsrc.com. The O-methyl group, as seen in this compound and Z-VAD(OMe)-FMK, is incorporated to facilitate cell permeability. However, for studies involving purified or recombinant enzymes, pretreatment with an esterase may be necessary to hydrolyze these ester groups, generating the free carboxyl groups required for optimal inhibitory activity nih.gov.

In Vitro and Cell-Based Assay Methodologies for Enzyme Activity Quantification

Quantifying enzyme activity, particularly for proteases like caspases, employs various methodologies, both in vitro and in cell-based systems.

In Vitro Assays: These typically involve recombinant enzymes and fluorogenic or chromogenic substrates. Reaction rates are commonly expressed relative to control conditions chemspider.com. Spectrophotometry and fluorimetry are widely used continuous assay methods, where changes in light absorbance or fluorescence are monitored as substrates are converted into products chemsrc.com. Colorimetric assays also find application, detecting the formation of products through the use of specific color reagents. For O-methylated peptide inhibitors, such as Z-VAD(OMe)-FMK, studies with purified enzymes may necessitate the addition of esterase to ensure the rapid hydrolysis of ester groups, which can influence the reaction rate nih.gov.

Cell-Based Assays: These assays are crucial for evaluating an inhibitor's efficacy within a physiological context. They assess the compound's ability to prevent apoptosis or other cellular processes. For instance, Z-VAD(OMe)-FMK has been shown to inhibit Fas-mediated apoptosis in Jurkat T cells and apoptosis induced by diverse stimuli in THP.1 cells nih.govciteab.com. The cell-permeable nature of such inhibitors, facilitated by features like the Z-group and O-methyl side chains, is paramount for their effectiveness in these cellular environments labsolu.canih.govcephamls.comnih.govciteab.com.

Elucidation of Structure-Activity Relationships in Enzyme-Inhibitor Complexes

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to peptide sequences and reactive groups (often termed "warheads") influence the inhibitory activity of compounds like Z-VAD(OMe)-FMK. The tripeptide sequence Val-Ala-Asp is a critical determinant for caspase specificity, with the aspartic acid residue at the P1 position being particularly important nih.gov.

Interactions with Other Proteases (e.g., Cathepsins) and Their Functional Impact

While Z-VAD(OMe)-FMK is primarily known as a pan-caspase inhibitor, research indicates that it can also interact with and inhibit other proteases, including cathepsin B and cathepsin H chemsrc.com. Additionally, it has been reported to inhibit peptide:N-glycanase (PNGase) and picornaviral 2A proteinases chemsrc.com. This broader inhibitory profile highlights the importance of careful experimental design in studies aiming to differentiate the specific roles of various cysteine proteases in complex biological pathways. Cathepsins, predominantly found in lysosomes, are typically activated at low pH and have historically been associated with necrotic cell death. However, some cathepsins maintain activity at neutral pH and have been implicated in apoptotic signaling. The non-specific inhibition by general caspase inhibitors like Z-VAD(OMe)-FMK necessitates the use of specific inhibitors and appropriate controls to accurately delineate the contributions of individual proteases to cellular processes.

Influence of Valine Residues on Enzyme Substrate Specificity

The valine residue, a component of this compound and present at the P3 position in Z-Val-Ala-Asp(OMe)-FMK, plays a significant role in determining enzyme substrate specificity. Enzyme substrate specificity is largely governed by the precise interactions between the amino acid side chains of the substrate and specific binding pockets (termed S1, S2, S3, etc.) within the enzyme's active site.

General Mechanisms of Enzyme Catalysis Relevant to Peptide Hydrolysis

The hydrolysis of peptide bonds, a fundamental reaction catalyzed by proteases, involves specific catalytic mechanisms that are crucial for understanding the action of inhibitors like this compound derivatives. Proteases are hydrolase enzymes that cleave peptide bonds through a nucleophilic attack on the carbonyl carbon of the scissile bond.

Cysteine Proteases (e.g., Caspases, Cathepsins): These enzymes, including caspases and many cathepsins, utilize a nucleophilic cysteine thiol in their active site for catalysis. The general mechanism involves several steps:

A histidine residue, acting as a general base, deprotonates the thiol group of the active site cysteine.

The deprotonated cysteine's anionic sulfur performs a nucleophilic attack on the substrate's carbonyl carbon, leading to the formation of a tetrahedral intermediate.

This is followed by the formation of a covalent acyl-enzyme intermediate and the release of the C-terminal fragment of the cleaved peptide.

Finally, a water molecule hydrolyzes the thioester bond, regenerating the free enzyme and releasing the N-terminal fragment.

Serine Proteases (e.g., Trypsin, Chymotrypsin): Serine proteases employ a catalytic triad, typically comprising serine, histidine, and aspartic acid residues, to facilitate peptide bond hydrolysis. The mechanism proceeds in two main steps:

The hydroxyl group of the catalytic serine performs a nucleophilic attack on the substrate's carbonyl carbon. This attack is activated by the histidine residue acting as a general base, leading to a tetrahedral intermediate.

A covalent acyl-enzyme intermediate is formed, and the C-terminal portion of the substrate is released.

In the deacylation step, a water molecule attacks the acyl-enzyme, again facilitated by the histidine, forming a second tetrahedral intermediate.

The N-terminal fragment is then released, and the catalytic serine residue is regenerated.

In both cysteine and serine protease mechanisms, a structural feature known as the oxyanion hole, a flexible cavity within the active site, plays a crucial role in stabilizing the negatively charged tetrahedral intermediates through hydrogen bonding interactions.

Biological and Pharmacological Research Applications of Z Val Ome Derivatives

In Vivo Studies of Apoptosis Inhibition

A prominent Z-Val-OMe derivative in apoptosis research is Z-VAD(OMe)-FMK, or N-Benzyloxycarbonyl-Valyl-Alanyl-Aspartyl(O-methyl)-fluoromethylketone. This compound is recognized as a cell-permeable, irreversible pan-caspase inhibitor and an anti-apoptotic agent. bpsbioscience.comcaymanchem.comsigmaaldrich.commedchemexpress.comnovusbio.comscbt.comtargetmol.com Caspases are a family of proteases that play a crucial role in initiating and executing apoptosis. novusbio.comnih.gov By irreversibly binding to the catalytic site of caspases, Z-VAD(OMe)-FMK inhibits the processing of pro-caspases into their active forms, thereby preventing caspase-mediated cell death. novusbio.comresearchgate.net

In vivo studies have demonstrated the anti-apoptotic efficacy of Z-VAD(OMe)-FMK and related caspase inhibitors. For instance, Z-VAD(OMe)-FMK has been shown to block caspase-mediated apoptosis in various animal models. caymanchem.com In models of subarachnoid hemorrhage (SAH), the injection of Z-VAD(OMe)-FMK suppressed caspase-3 activity in lung tissues and significantly reduced the number of terminal dUTP nick-end labeling (TUNEL)-positive cells, a key indicator of apoptosis. medchemexpress.com Furthermore, in SAH, Z-VAD(OMe)-FMK was observed to decrease caspase-3 activation, reduce blood-brain barrier (BBB) permeability, alleviate vasospasm, abolish brain edema, and ultimately improve neurological outcomes. medchemexpress.com

Another dipeptide caspase inhibitor, MX1013 (Z-Val-Asp(OMe)-fmk), has also shown potent in vivo anti-apoptotic activity. MX1013 inhibits caspases 1, 3, 6, 7, 8, and 9 with IC₅₀ values ranging from 5 to 20 nM. nih.gov In cellular models of apoptosis, such as anti-Fas-treated Jurkat cells, MX1013 was more effective than Z-VAD(OMe)-FMK in inhibiting caspase 3 processing, PARP cleavage, and DNA fragmentation. nih.gov MX1013 also successfully prevented liver damage and lethality induced by Fas death receptor activation in a mouse model of liver apoptosis. nih.gov These findings highlight the potential of this compound derivatives in protecting against apoptosis in various pathological conditions, including neuronal injury, myocardial ischemia-reperfusion, and renal ischemia, where caspase-mediated cell death is a significant factor. nih.gov

Anti-Inflammatory Properties Attributed to Caspase Inhibition

Beyond their role in apoptosis, caspases are also intimately involved in inflammatory processes. novusbio.com Specifically, caspase-1 is a key component of inflammasomes, multiprotein complexes that regulate the activation of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18. caymanchem.com As a pan-caspase inhibitor, Z-VAD(OMe)-FMK has been shown to effectively prevent caspase action within inflammasomes, thereby contributing to anti-inflammatory effects. caymanchem.com This mechanism suggests that this compound derivatives that inhibit caspases can mitigate inflammation by interfering with the activation of these crucial inflammatory mediators.

Potential in Anti-Bacterial Research and Mechanisms of Action

This compound and its derivatives have also been explored for their potential in antibacterial research, often as components of larger peptide structures. While this compound itself is primarily an intermediate in synthesis, its incorporation into dipeptides and other peptide constructs can confer antimicrobial properties. For instance, peptides derived from valine and phenylalanine sequences, such as N-Benzyloxycarbonyl-valyl-phenylalanine methyl ester (Z-Val-Phe-OMe), have demonstrated significant biological activities, including antimicrobial properties. ontosight.ai

Another example is the dipeptide Z-L-Val-D-Val-OMe (N-Benzyloxycarbonyl-L-Valyl-D-Valine Methyl Ester), which has shown notable activity against Mycobacterium tuberculosis (Mtb) H37Ra, with a minimum inhibitory concentration (MIC) of 31.25 μM. lookchem.com Studies on hybrid peptides containing the Val-OMe moiety, such as Boc-Phe-γ4-Phe-Val-OMe, have also exhibited antibacterial activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. researchgate.net

The mechanisms of action for these antimicrobial peptides can involve various strategies, including cell membrane disruption and enzyme inhibition. While specific details for this compound derivatives are still being elucidated, the broader class of antimicrobial peptides often functions by disrupting bacterial cell membranes, leading to increased permeability and cell death, or by inhibiting essential bacterial enzymes. heraldopenaccess.usmdpi.com

Table 1: Antimicrobial Activity of Z-L-Val-D-Val-OMe

CompoundTarget StrainMinimum Inhibitory Concentration (MIC)
Z-L-Val-D-Val-OMeMycobacterium tuberculosis H37Ra31.25 μM

Exploration in Modulating Biochemical Pathways

Beyond their direct roles in apoptosis and inflammation, this compound derivatives can modulate various biochemical pathways. Z-VAD(OMe)-FMK, for example, is not only a pan-caspase inhibitor but also an inhibitor of ubiquitin carboxy-terminal hydrolase L1 (UCHL1). medchemexpress.comtargetmol.com It achieves this by irreversibly modifying the active site of UCHL1, thereby interfering with the ubiquitin-proteasome system, a crucial pathway involved in protein degradation and cellular regulation. medchemexpress.comtargetmol.com

Furthermore, Z-VAD(OMe)-FMK inhibits the cleavage of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and programmed cell death. caymanchem.comtargetmol.comnih.gov By preventing PARP cleavage, Z-VAD(OMe)-FMK helps to maintain cellular integrity and prevent the progression of apoptosis. caymanchem.comnih.gov The fundamental role of this compound as a protected amino acid in peptide synthesis also means it is a precursor for a wide array of peptides that can be designed to interact with and modulate diverse enzymatic activities and signaling pathways in biological systems. benchchem.comevitachem.combenchchem.com

Future Directions and Emerging Research Avenues

Development of Novel Z-Val-OMe Conjugates for Targeted Biological Delivery

The development of novel this compound conjugates represents a significant future direction, particularly for targeted biological delivery applications. This involves leveraging the compound's structural characteristics to create sophisticated molecular constructs that can deliver therapeutic agents precisely to specific biological targets.

Bioconjugation strategies are critical for creating these novel conjugates. Traditional methods often involve modifying native amino acid residues like cysteine and lysine (B10760008) acs.orgprinceton.edu. However, advancements in site-selective bioconjugation, including the use of non-natural amino acids or specific enzymatic reactions, offer more precise control over the conjugation site, leading to more homogeneous products princeton.edursc.org. The Z-protecting group and methyl ester in this compound provide handles for selective deprotection and subsequent coupling reactions, allowing for the controlled attachment of drugs or other targeting moieties. This precision is vital for minimizing off-target toxicity and maximizing therapeutic efficacy acs.org.

The design of such conjugates aims to enhance specificity and reduce systemic toxicity compared to conventional therapies nih.gov. By tailoring the linker chemistry and the targeting ligand, researchers can achieve improved drug penetration and accumulation within diseased tissues, such as tumors, while sparing healthy cells acs.orgmdpi.com.

Advanced Methodologies for High-Throughput Screening of this compound Derivatives

Advanced high-throughput screening (HTS) methodologies are essential for efficiently exploring the vast chemical space of this compound derivatives and identifying compounds with desired biological activities. HTS involves rapidly screening large libraries of compounds, often hundreds of thousands or more, against a biological target using automated systems evotec.com.

A critical aspect of HTS is the rigorous validation and optimization of assays to ensure reliable and reproducible results. The Z-prime (Z') value is a widely accepted statistical parameter used to assess the quality of an HTS assay, providing a measure of the separation between positive and negative controls bmglabtech.comselvita.comacs.orgdrugtargetreview.com. An ideal assay typically has a Z' value between 0.5 and 1.0, indicating excellent performance and a clear distinction between active and inactive compounds bmglabtech.comselvita.comnih.gov.

The development of advanced HTS for this compound derivatives would involve:

Miniaturization: Adapting assays to higher-density microplate formats (e.g., 384- or 1536-well plates) to enable the screening of larger compound libraries with reduced reagent consumption acs.orgnih.gov.

Automation: Implementing robotic workstations and automated liquid handling systems to perform screening campaigns with minimal human intervention, ensuring consistency and speed researchgate.netaasm.orgrsc.org.

Diverse Assay Formats: Utilizing a variety of assay types, including cell-based phenotypic assays and target-based biochemical assays, to capture different aspects of biological activity evotec.comwustl.edu.

Integration with Advanced Technologies: Incorporating techniques such as fragment-based drug discovery (FBDD) or DNA-encoded library (DEL) screening, which can be particularly effective for complex targets or when starting with low-molecular-weight fragments evotec.com.

The robust application of these methodologies allows for the rapid identification of "hits" – compounds showing initial activity against a target – which can then be further optimized for potency and selectivity. This process generates high-quality datasets crucial for understanding structure-activity relationships (SARs) and for building predictive models evotec.com.

Table 1: Interpretation of Z-prime (Z') Values in High-Throughput Screening

Z' Value RangeAssay QualityImplications for Screening
0.5 to 1.0ExcellentIdeal for HTS; strong signal separation. bmglabtech.comselvita.com
0 to 0.5Doable/QuestionableRequires replicates; moderate signal separation. bmglabtech.comselvita.comnih.gov
< 0UnusableNo signal separation; assay is not suitable. bmglabtech.comselvita.com

Integration of Artificial Intelligence and Machine Learning in this compound Research for Predictive Modeling

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery and development, offering powerful tools for predictive modeling in this compound research. AI and ML algorithms can analyze vast amounts of chemical and biological data, enabling more rapid and effective identification of promising compounds mdpi.compremierscience.commednexus.orgnih.gov.

Key applications of AI and ML in this compound research for predictive modeling include:

Accelerated Drug Design and Lead Optimization: AI can rapidly analyze extensive datasets to identify potential drug candidates, significantly reducing the time required for drug discovery. This includes predicting molecular behavior, binding affinities to specific biological targets, and potential toxicity of compounds with high accuracy mednexus.orgnih.gov. Algorithms can learn from historical data to predict which molecular structures are most likely to interact effectively with desired targets mednexus.org.

Prediction of Physicochemical and Biological Properties: ML models can be trained on large datasets to predict various molecular properties, such as solubility, permeability, and metabolic stability, which are crucial for drug-likeness nih.govarxiv.orgnih.gov. This allows for the virtual screening of this compound derivatives, prioritizing those with favorable properties for synthesis and experimental validation, thereby reducing costly and time-consuming experimental methods arxiv.orglongdom.org.

Computational Modeling and Simulation: AI-driven computational methods, such as molecular docking and free-energy simulations, are used to predict the binding interactions between this compound derivatives and target proteins arxiv.orgnih.gov. These simulations provide atomic and electronic-level insights that are challenging to obtain experimentally, enabling researchers to understand the mechanisms of action and design more potent and selective compounds longdom.org.

Predictive Analytics for Structure-Activity Relationships (SAR): AI and ML, including techniques like random forest and artificial neural networks (ANNs), can identify complex patterns and relationships within large chemical libraries mdpi.compremierscience.comnih.gov. This enhanced predictive modeling can lead to a higher hit prediction rate and a better assessment of molecular frameworks, improving the evaluation of drug safety and effectiveness premierscience.com. Predictive analytics also plays a crucial role in theory building and testing by generating data predictions and assessing predictive power ohdsi.orgjscires.org.

Generative Models: Advanced deep learning methods can generate novel molecular structures that match desired therapeutic profiles, expanding the chemical space for this compound derivatives beyond traditionally synthesized compounds nih.govarxiv.org.

The ability of AI and ML to process and interpret complex biological and chemical data sets allows for the rapid screening of material candidates and the optimization of experimental designs, ultimately accelerating the discovery and development of new therapeutic agents based on the this compound scaffold premierscience.comlongdom.org.

Q & A

Basic: What are the critical factors to consider when designing a reproducible synthesis protocol for Z-Val-OMe?

Methodological Answer:
Reproducibility hinges on precise documentation of reaction conditions (solvent purity, temperature control, stoichiometry) and characterization methods. For novel compounds, include NMR (¹H, ¹³C), HPLC purity data, and mass spectrometry. For known compounds, cross-validate with literature-reported spectral data and crystallization conditions. Ensure experimental details align with journal guidelines for transparent reporting .

Basic: How can researchers resolve discrepancies in reported melting points or spectral data for this compound across literature sources?

Methodological Answer:
Systematically compare experimental conditions (e.g., solvent systems for crystallization, instrument calibration) and purity assessment methods. Contradictions often arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to confirm polymorphism and elemental analysis to rule out impurities. Cross-reference supplementary data from high-impact journals to identify consensus values .

Advanced: What strategies are effective for optimizing this compound’s stability under varying pH and temperature conditions in enzymatic studies?

Methodological Answer:
Employ kinetic stability assays (e.g., HPLC monitoring of degradation products) and thermodynamic analyses (van’t Hoff plots). Use buffered solutions to isolate pH effects and molecular dynamics simulations to predict degradation pathways. For industrial relevance, assess stability at elevated oxygen levels, as interfacial interactions may accelerate decomposition .

Advanced: How should researchers formulate hypothesis-driven questions to investigate this compound’s role in peptide coupling efficiency?

Methodological Answer:
Apply the P-E/I-C-O framework:

  • Population: this compound as a coupling reagent.
  • Exposure/Intervention: Varying activation agents (e.g., HOBt vs. HOAt).
  • Comparison: Yield/racemization rates vs. traditional reagents.
  • Outcome: Coupling efficiency under solvent-free conditions.
    Validate hypotheses using DOE (Design of Experiments) to isolate critical variables .

Advanced: What analytical approaches are recommended to address contradictory bioactivity data for this compound derivatives in cell-based assays?

Methodological Answer:

  • Data Triangulation: Combine LC-MS metabolite profiling, cytotoxicity assays (MTT/CCK-8), and transcriptomics to identify off-target effects.
  • Dose-Response Validation: Use Hill slope analysis to confirm EC50/IC50 consistency across replicates.
  • Confounding Factors: Control for cell passage number, serum batch variability, and assay plate edge effects. Publish raw datasets to enable meta-analyses .

Basic: What ethical and data management practices are essential when publishing this compound research?

Methodological Answer:

  • Data Retention: Preserve raw NMR/HPLC files for 5–10 years; anonymize human subject data if applicable.
  • Reproducibility: Share synthetic protocols via repositories like Zenodo.
  • Ethics Declaration: Disclose funding sources and conflicts of interest. Use standardized consent forms for studies involving human-derived enzymes .

Advanced: How can computational modeling (e.g., DFT, MD) enhance the understanding of this compound’s reactivity in non-aqueous systems?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate transition states for ester hydrolysis or acylation.
  • Molecular Dynamics (MD): Simulate solvent interactions to predict aggregation behavior.
  • Validation: Correlate computational findings with experimental kinetics (e.g., Arrhenius plots). Use open-source tools like GROMACS or ORCA for transparency .

Basic: What criteria should guide the selection of purification techniques for this compound in gram-scale syntheses?

Methodological Answer:

  • Purity Requirements: For biological assays, use prep-HPLC (>98% purity); for bulk material, recrystallization or flash chromatography may suffice.
  • Solvent Compatibility: Avoid chlorinated solvents if residual traces interfere with downstream applications (e.g., enzymatic assays).
  • Yield vs. Time: Compare cost-benefit of techniques like centrifugal partition chromatography vs. traditional column methods .

Advanced: How can researchers apply mixed-methods approaches to study this compound’s environmental impact in biocatalytic workflows?

Methodological Answer:

  • Quantitative: Measure reaction mass efficiency (RME) and E-factor for waste generation.
  • Qualitative: Conduct interviews with industrial chemists to identify scalability barriers.
  • Integration: Use triangulation to align lifecycle assessment (LCA) data with stakeholder feedback. Publish in compliance with the GREENER principles .

Advanced: What frameworks are effective for critiquing the methodological rigor of existing this compound studies?

Methodological Answer:
Apply the FINER criteria:

  • Feasible: Was the sample size statistically powered?
  • Novel: Does the study address gaps in enantioselectivity data?
  • Ethical: Are synthetic hazards (e.g., azide intermediates) properly disclosed?
  • Relevant: Does the work advance green chemistry goals?
    Systematic reviews should use PRISMA guidelines to mitigate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Val-OMe
Reactant of Route 2
Reactant of Route 2
Z-Val-OMe

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.